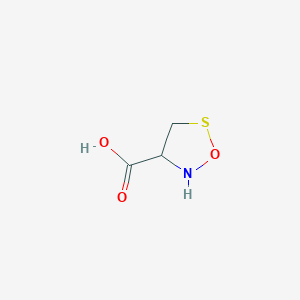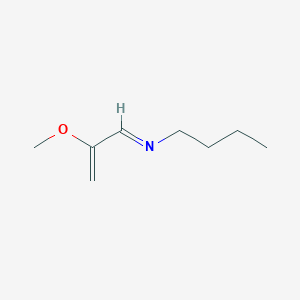
1,2,5-Oxathiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Oxathiazolidine-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. It is often studied for its role in biochemical processes and its potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,5-Oxathiazolidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cysteine with formaldehyde under acidic conditions, leading to the formation of the oxathiazolidine ring. The reaction typically requires careful control of pH and temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5-Oxathiazolidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to achieve the desired reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted oxathiazolidine derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2,5-Oxathiazolidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in biochemical pathways, particularly those involving sulfur and nitrogen metabolism.
Medicine: Research has explored its potential therapeutic benefits, including its use as a precursor for the synthesis of drugs with antioxidant and anti-inflammatory properties.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its stability and compatibility with other ingredients.
Wirkmechanismus
The mechanism of action of 1,2,5-oxathiazolidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as a prodrug, releasing active metabolites that exert biological effects. For example, it can be metabolized to release cysteine, which is a precursor for the synthesis of glutathione, a key antioxidant in cells. This mechanism is particularly relevant in its potential therapeutic applications for reducing oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-4-carboxylic acid: Similar in structure but lacks the oxygen atom in the ring.
Oxazolidine-4-carboxylic acid: Contains an oxygen atom in place of sulfur.
Thiazolidine-2,4-dione: Contains a carbonyl group at the 2-position, making it structurally distinct but functionally similar.
Uniqueness
1,2,5-Oxathiazolidine-4-carboxylic acid is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where these properties are advantageous, such as in the synthesis of specialized pharmaceuticals and biochemical research.
Eigenschaften
CAS-Nummer |
111990-24-0 |
|---|---|
Molekularformel |
C3H5NO3S |
Molekulargewicht |
135.14 g/mol |
IUPAC-Name |
1,2,5-oxathiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C3H5NO3S/c5-3(6)2-1-8-7-4-2/h2,4H,1H2,(H,5,6) |
InChI-Schlüssel |
XCDAGHNWUCCFKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NOS1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)


![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)


![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)

![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)

![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)
